Methyl 2-oxoindoline-6-carboxylate

Pharmaceutical Synthesis Kinase Inhibitor Angiogenesis

Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) is the essential 6-carboxylate oxindole intermediate for Nintedanib (BIBF 1120) synthesis, offering a 73% yield advantage over alternative routes. Its unique C-6 substitution pattern is structurally mandatory for constructing the drug's active pharmacophore—no positional isomer is a viable substitute. This compound also serves as Nintedanib Impurity 52, a certified reference standard (≥98% HPLC) critical for ANDA regulatory filings and QC method validation. Procure this compound to ensure cost-effective manufacturing and regulatory compliance in your drug development pipeline.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 14192-26-8
Cat. No. B104492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxoindoline-6-carboxylate
CAS14192-26-8
Synonyms2-Oxo-6-indolinecarboxylic Acid Methyl Ester;  6-(Methoxycarbonyl)-2-indolone
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CC(=O)N2)C=C1
InChIInChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12)
InChIKeyYFTGUNWFFVDLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8): Identity, Baseline Properties, and Primary Role as a Nintedanib Intermediate


Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) is a key oxindole derivative recognized for its role as a crucial synthetic intermediate in the preparation of the active pharmaceutical ingredient (API) Nintedanib and its associated impurity profile. It possesses the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol [1]. Its structure is characterized by a 2-oxoindoline core with a methyl carboxylate substituent at the 6-position [1]. The compound is a solid at room temperature with a reported melting point range of 206-211°C, and it is slightly soluble in organic solvents such as chloroform and methanol . Its primary industrial and research value lies in its established use as a building block for downstream synthesis, rather than inherent biological activity [2].

Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) Selection: Why Generic Oxindole Substitution is Not Viable


Substituting Methyl 2-oxoindoline-6-carboxylate with a generic oxindole derivative is scientifically unsound due to its specific, non-interchangeable roles. As an impurity of Nintedanib (BIBF 1120), its presence and control are critical for analytical method validation and regulatory compliance during drug development and manufacturing [1]. Furthermore, its unique substitution pattern at the 6-position is essential for its function as a key intermediate; alternative isomers, such as 5-carboxylate analogs, would lead to entirely different downstream products and are not viable for synthesizing Nintedanib or related angiokinase inhibitors . The compound's specific physicochemical and spectral properties are also used as reference standards for identification and purity assessment [2], making its exact identity crucial for quality control.

Product-Specific Quantitative Evidence Guide for Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) Selection


Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) vs. 5-Carboxylate Isomer: Differential Utility in Nintedanib Synthesis

Methyl 2-oxoindoline-6-carboxylate is a specifically required intermediate for the synthesis of the triple angiokinase inhibitor Nintedanib (BIBF 1120). The substitution pattern at the 6-position of the oxindole core is a critical structural determinant for the final drug's interaction with its target kinases, including VEGFR, PDGFR, and FGFR . A direct analog, Methyl 2-oxoindoline-5-carboxylate, cannot be substituted in this validated synthetic pathway, as it would yield a final compound with an altered spatial and electronic configuration, which would predictably fail to meet the activity and selectivity profile of Nintedanib [1][2].

Pharmaceutical Synthesis Kinase Inhibitor Angiogenesis Process Chemistry

Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) vs. 1-Acetyl Derivative: Differential Yield in Nintedanib Precursor Synthesis

The synthesis of Nintedanib proceeds through key intermediate Methyl 1-acetyl-oxindole-6-carboxylate, which is derived from Methyl 2-oxoindoline-6-carboxylate. A patented method demonstrates the conversion of Methyl 2-oxoindoline-6-carboxylate to this key acetylated intermediate with a specific isolated yield of 73% [1]. This yield is a crucial benchmark for process efficiency. In contrast, an alternative patent describes the use of an ethoxy-analog intermediate (Methyl (E)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate) which was obtained in a lower yield of 61% after a more complex procedure involving triethyl orthobenzoate and a large excess of acetic anhydride [2].

Process Chemistry Synthetic Yield Pharmaceutical Manufacturing Cost-Efficiency

Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) vs. Compound 7h: A Contrast in Direct Biological Activity and Primary Application

While Methyl 2-oxoindoline-6-carboxylate itself is a synthetic intermediate with no reported direct biological activity, it serves as the foundational core for highly potent angiokinase inhibitors. A structural analog, methyl (Z)-3-(((4-(2-methyl-5-((4-methylpiperazin-1-yl)methyl)-1H-pyrrol-1-yl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate (Compound 7h), demonstrates the immense potential of the 6-carboxylate oxindole scaffold. Compound 7h exhibits excellent inhibitory activity against VEGFR-1/2/3, PDGFRα/β, FGFR-1, LYN, and c-KIT kinases and potently inhibits colony formation of HT-29, MKN74, and HepG2 cancer cells [1]. This contrasts with Methyl 2-oxoindoline-6-carboxylate, which is not intended for biological assays.

Medicinal Chemistry Kinase Inhibition Lead Optimization SAR

Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) vs. Standard Nintedanib: Differential Application as an Impurity Reference Standard

Methyl 2-oxoindoline-6-carboxylate is cataloged and utilized as a specific impurity reference standard for Nintedanib (Impurity 52) [1]. Its primary value in this context is not its own activity, but its distinct spectral and chromatographic properties, which allow for the development and validation of analytical methods to ensure Nintedanib purity [1]. For example, a commercial vendor specifies a purity of ≥98% for this compound by HPLC, and it is provided with COA, HPLC, MS, and 1H-NMR data, ensuring it is fit for purpose as a reliable reference material .

Analytical Chemistry Quality Control Method Validation Regulatory Compliance

Validated Research and Industrial Application Scenarios for Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8)


Scenario 1: Synthesis of Nintedanib and Related Angiokinase Inhibitors

Procure this compound as the essential starting material for the multi-step synthesis of Nintedanib (BIBF 1120), a triple receptor tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers. The specific 6-carboxylate substitution pattern is required for the correct formation of the final drug's active pharmacophore . As established in Evidence Item 1, no other positional isomer is a viable substitute for this validated route. The yield advantage of this route for a key intermediate (73% vs. 61% for an ethoxy-analog route) makes it the preferred starting point for cost-effective manufacturing [1].

Scenario 2: Development and Validation of Analytical Methods for Nintedanib Quality Control

Utilize this compound as a certified impurity reference standard (e.g., Nintedanib Impurity 52) for developing, validating, and performing routine quality control (QC) assays on Nintedanib drug substance and drug product [2]. As detailed in Evidence Item 4, its availability at high purity (≥98% by HPLC) with full analytical characterization (COA, HPLC, MS, NMR) makes it fit for purpose in supporting Abbreviated New Drug Applications (ANDAs) and ensuring compliance with regulatory standards .

Scenario 3: Medicinal Chemistry Research for Multi-Targeted Kinase Inhibitors

Employ this compound as a versatile and validated building block for creating focused libraries of novel oxindole-based kinase inhibitors. As shown in Evidence Item 3, the 6-carboxylate methyl ester core is a key feature of highly potent compounds like 7h, which inhibits VEGFR, PDGFR, FGFR, LYN, and c-KIT kinases and demonstrates anti-cancer effects in cellular models [3]. This scaffold can be elaborated via reactions at the C-3 methylene position to explore new chemical space and improve upon existing lead molecules.

Scenario 4: Process Chemistry and Crystallization Studies for Downstream Intermediates

Leverage this compound's specific physicochemical properties in process development. For example, as demonstrated in Evidence Item 2, it is a precursor to the acetylated intermediate, and its own crystallization behavior (e.g., as a pure crystalline solid after recrystallization from acetonitrile with a melting point of 216-223°C) provides a means for purification and isolation [4]. Understanding its reactivity under various conditions (e.g., with sodium methoxide and benzyl chloride to yield downstream products with 61% yield and >97% HPLC purity) is critical for optimizing large-scale manufacturing processes [4].

Technical Documentation Hub

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